3-[3-(difluoromethoxy)phenyl]oxan-3-amine
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Overview
Description
3-[3-(difluoromethoxy)phenyl]oxan-3-amine is a chemical compound with a unique structure that includes a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethoxy)phenyl]oxan-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a phenol derivative with a difluoromethylating agent under basic conditions to introduce the difluoromethoxy group.
Cyclization to form the oxan ring: The intermediate is then subjected to cyclization reactions, often using Lewis acids or other catalysts, to form the oxan ring structure.
Introduction of the amine group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(difluoromethoxy)phenyl]oxan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
3-[3-(difluoromethoxy)phenyl]oxan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethoxy)phenyl]oxan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[3-(trifluoromethoxy)phenyl]oxan-3-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-[3-(methoxy)phenyl]oxan-3-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-[3-(chloromethoxy)phenyl]oxan-3-amine: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
3-[3-(difluoromethoxy)phenyl]oxan-3-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties
Properties
CAS No. |
2731014-77-8 |
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Molecular Formula |
C12H15F2NO2 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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